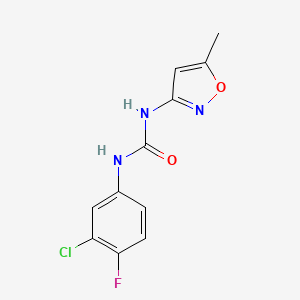
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, also known as CFMU, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. CFMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in target organisms. In plants, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates and ultimately, plant death. In insects, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to the accumulation of acetylcholine and ultimately, insect death. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have a number of biochemical and physiological effects on target organisms. In plants, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to cause chlorosis, necrosis, and stunting of growth, leading to plant death. In insects, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to cause paralysis, convulsions, and ultimately, death. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various signaling pathways involved in cancer cell survival and growth.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has several advantages for use in lab experiments, including its high potency and specificity against target organisms, its low toxicity to non-target organisms, and its relatively low cost. However, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea also has some limitations, including its potential for environmental contamination and its potential for development of resistance in target organisms.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, including the development of more efficient synthesis methods, the investigation of its potential use as a fungicide and bactericide, the exploration of its potential use in nanotechnology and drug delivery systems, and the investigation of its potential as a therapeutic agent for various diseases. In addition, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea and its biochemical and physiological effects on target organisms.
合成方法
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with 5-methylisoxazole-3-carboxylic acid to form the corresponding acid chloride, which is then reacted with urea to produce N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea. Another method involves the reaction of 3-chloro-4-fluoronitrobenzene with 5-methylisoxazole to form the corresponding nitro compound, which is then reduced to N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea using a reducing agent such as sodium dithionite. Both methods have been used successfully to synthesize N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea with high yields and purity.
科学研究应用
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied in scientific research for its potential applications in various fields. One of the main areas of research has been its use as a herbicide, as N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have potent herbicidal activity against a wide range of weeds. N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has also been investigated for its potential use as an insecticide, as it has been shown to have insecticidal activity against various insects. In addition, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-6-4-10(16-18-6)15-11(17)14-7-2-3-9(13)8(12)5-7/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBINIEROSDFOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
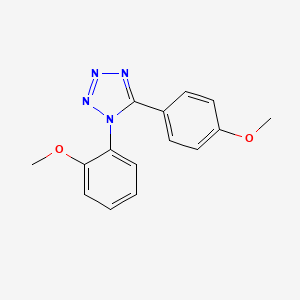
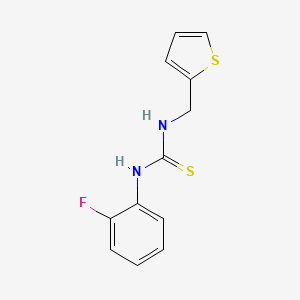

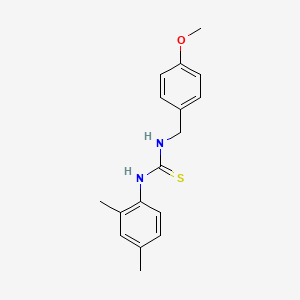
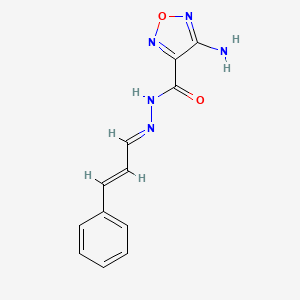
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)
